1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure, characterized by a pyrrolidine ring substituted with an ethylphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 4-ethylbenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thiol derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-Propylphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.
Biological Activity
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N2O. Its structure consists of a pyrrolidine ring substituted with an ethylphenyl group and a carboxamide functional group, which is crucial for its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Activity : Studies have shown that derivatives of 5-oxopyrrolidine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases associated with cell proliferation and survival pathways, such as c-Met kinase .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains. The activity is believed to stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features:
Substituent | Effect on Anticancer Activity | Effect on Antimicrobial Activity |
---|---|---|
Ethyl Group | Enhances binding affinity to target proteins | Improves interaction with bacterial membranes |
Carboxamide Group | Essential for cytotoxic activity | Contributes to solubility and bioavailability |
Phenyl Ring Substituents | Varying substitutions (e.g., chloro, bromo) enhance potency against specific cancer types | Modulates spectrum of activity against bacteria |
Anticancer Activity
In a study involving A549 human lung adenocarcinoma cells, this compound was tested alongside various derivatives. The results indicated that certain substitutions on the phenyl ring significantly improved anticancer efficacy, reducing cell viability by up to 64% compared to untreated controls .
Antimicrobial Activity
Another investigation assessed the antimicrobial properties against clinically relevant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The compound displayed promising results, particularly against drug-resistant strains, indicating potential for development as a therapeutic agent against infections .
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-3-5-11(6-4-9)15-8-10(13(14)17)7-12(15)16/h3-6,10H,2,7-8H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUMQJOYNUQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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